molecular formula C17H29BF3NO4 B13405790 (R)-BoroLeu-(+)-Pinanediol-CF3CO2H

(R)-BoroLeu-(+)-Pinanediol-CF3CO2H

Cat. No.: B13405790
M. Wt: 379.2 g/mol
InChI Key: SRFQKJZNJYTMNI-DONSXDIISA-N
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Description

Overview of Boronic Acid Derivatives in Modern Chemical Biology and Medicinal Chemistry

Boronic acids and their derivatives have become increasingly prominent in the fields of chemical biology and medicinal chemistry. nih.govrsc.org Initially, there was some apprehension regarding the potential toxicity of boron-containing compounds, but this has been largely dispelled, especially following the successful introduction of the proteasome inhibitor bortezomib (B1684674). nih.govnih.gov This has led to a surge of interest in exploring the therapeutic potential of boronic acids. nih.govrsc.org

These compounds are characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups, giving them the general formula R-B(OH)₂. molecularcloud.org A key feature of boronic acids is their Lewis acidity, which allows them to form reversible covalent bonds with molecules containing diol functionalities, such as sugars and some amino acid side chains. nih.govwikipedia.org This ability to interact with biological molecules in a specific and reversible manner is a cornerstone of their utility in drug design. rsc.orgresearchgate.net

The applications of boronic acid derivatives are diverse, spanning anticancer, antibacterial, and antiviral agents. nih.govnih.gov Their versatility stems from their ability to act as synthetic intermediates in powerful chemical reactions and their capacity to serve as pharmacophores that interact with biological targets. nih.govsigmaaldrich.com For instance, the boronic acid moiety in bortezomib is crucial for its mechanism of action, as it forms a stable complex with the active site of the proteasome, a key target in cancer therapy. nih.govwikipedia.org

Strategic Importance of (R)-BoroLeu-(+)-Pinanediol-CF3CO2H as a Chiral Building Block and Advanced Intermediate

(R)-BoroLeu-(+)-Pinanediol-CF3CO2H, also known as (R)-BoroLeu-(+)-Pinanediol trifluoroacetate (B77799), is a chiral boronic acid derivative that holds significant strategic importance as a building block in asymmetric synthesis. evitachem.comleapchem.com Its structure combines a leucine-derived boronic acid with a pinanediol chiral auxiliary, and the trifluoroacetate salt form enhances its stability and handling. evitachem.comleapchem.com This specific configuration makes it a highly valuable reagent for creating enantiomerically pure compounds, which is critical in the development of pharmaceuticals where stereochemistry often dictates biological activity. leapchem.com

Application as a Key Precursor in the Synthesis of Peptide Boronic Acid Proteasome Inhibitors

One of the most notable applications of (R)-BoroLeu-(+)-Pinanediol-CF3CO2H is its role as a key intermediate in the synthesis of peptide boronic acid proteasome inhibitors. evitachem.com Proteasome inhibitors are a class of drugs that block the action of proteasomes, cellular complexes that break down proteins. In cancer cells, inhibiting the proteasome can lead to an accumulation of proteins that regulate cell division and survival, ultimately triggering apoptosis (programmed cell death). evitachem.com

The synthesis of these complex inhibitors often involves the coupling of peptide fragments with a boronic acid warhead. (R)-BoroLeu-(+)-Pinanediol-CF3CO2H provides the crucial chiral boronic acid leucine (B10760876) component. evitachem.com The pinanediol group serves as a chiral director during the synthesis, ensuring the correct stereochemistry of the final product, which is essential for its inhibitory activity. leapchem.com For example, this intermediate is used in the synthesis of bortezomib and other related proteasome inhibitors. evitachem.comcymitquimica.com

The introduction of a boronic acid moiety into a peptide sequence can dramatically increase its affinity for the target protease. nih.gov Peptide boronic acids are known to be potent inhibitors of serine proteases, a large family of enzymes with a serine residue at their active site. nih.gov The boronic acid forms a reversible covalent bond with the catalytic serine, effectively blocking the enzyme's activity. nih.govnih.gov

Utility as a Versatile Scaffold for Novel Compound Development in Biomedical Research

Beyond its use in proteasome inhibitors, (R)-BoroLeu-(+)-Pinanediol-CF3CO2H serves as a versatile scaffold for the development of new compounds in biomedical research. cymitquimica.combiosynth.com Its structure allows for modification at several points, enabling the creation of libraries of novel molecules with diverse biological activities. cymitquimica.com Researchers can explore different peptide sequences or modify the boronic acid portion to target a wide range of enzymes and receptors.

This adaptability makes it a valuable tool for probing biological pathways and for the discovery of new therapeutic agents. cymitquimica.com For instance, boronic acid-containing peptides have been investigated as inhibitors for various flaviviral proteases, demonstrating their potential in the development of antiviral drugs. nih.gov The ability to readily synthesize chiral boron-containing amino acid derivatives from this scaffold opens up avenues for creating peptides with enhanced biological properties and for use as molecular probes. leapchem.com The inherent properties of the boronic acid group, such as its ability to interact with diols, can also be exploited to design molecules with specific targeting capabilities. nih.gov

Below is a table summarizing the key properties of (R)-BoroLeu-(+)-Pinanediol-CF3CO2H:

PropertyValueSource
CAS Number 179324-87-9 evitachem.combiosynth.com
Molecular Formula C₁₇H₂₉BF₃NO₄ evitachem.comcymitquimica.com
Molecular Weight 379.23 g/mol evitachem.comcymitquimica.com
Appearance Off-white to white powder cymitquimica.comlookchem.com
Primary Application Intermediate in the synthesis of proteasome inhibitors (e.g., Bortezomib) evitachem.comlookchem.com

Properties

Molecular Formula

C17H29BF3NO4

Molecular Weight

379.2 g/mol

IUPAC Name

3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C15H28BNO2.C2HF3O2/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;3-2(4,5)1(6)7/h9-13H,6-8,17H2,1-5H3;(H,6,7)/t10?,11?,12?,13?,15-;/m0./s1

InChI Key

SRFQKJZNJYTMNI-DONSXDIISA-N

Isomeric SMILES

B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(CC(C)C)N.C(=O)(C(F)(F)F)O

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of R Boroleu + Pinanediol Cf3co2h

Enantioselective Synthesis of α-Aminoboronic Acid Precursors

The creation of the (R)-BoroLeu-(+)-Pinanediol moiety hinges on precise enantioselective synthetic methods to establish the desired stereochemistry at the α-carbon. A prominent strategy involves the Matteson homologation reaction. rsc.orggoogle.com This reaction utilizes a chiral directing group, such as (+)-pinanediol, to control the stereochemical outcome of the carbon-carbon bond formation. The synthesis can be initiated from isovaleraldehyde, which is first converted to an imine with a chiral amine. This is followed by a boron ester addition reaction with a diboron (B99234) pinacol (B44631) ester, catalyzed by an active copper catalyst. Subsequent removal of the amino protecting group under acidic conditions yields the (R)-1-amino-3-methylbutyl-1-boronic acid pinacol ester. google.com

Another key aspect is the use of trifluoroacetic acid, which serves to both stabilize the compound and enhance its solubility in polar aprotic solvents, which is advantageous for purification and subsequent reactions. evitachem.com The trifluoroacetyl group mitigates oxidation and hydrolysis of the boronate ester. evitachem.com Chiral chromatography is often employed to isolate the desired (R)-enantiomer from any racemic mixtures, ensuring high enantiomeric purity. evitachem.comleapchem.com

The Role of (+)-Pinanediol as a Stereodirecting and Protecting Group for Boronic Acids

The (+)-pinanediol moiety in (R)-BoroLeu-(+)-Pinanediol-CF3CO2H serves a dual purpose: it acts as a stereodirecting group during synthesis and as a protecting group for the boronic acid functional group. rsc.orgleapchem.com

As a stereodirecting group, the rigid, bicyclic structure of (+)-pinanediol creates a sterically hindered environment around the boron atom. evitachem.com This steric bulk effectively blocks one face of the boron, directing incoming nucleophiles to the opposite face and thereby controlling the stereochemistry of the newly formed chiral center. evitachem.comacs.org This facial selectivity is crucial for achieving the high diastereoselectivity observed in reactions like the Matteson homologation. rsc.org

As a protecting group, the pinanediol ester shields the reactive and often unstable boronic acid from unwanted side reactions during subsequent synthetic steps. leapchem.comresearchgate.netnih.gov This protection is vital for the successful synthesis of complex molecules containing the α-aminoboronic acid pharmacophore.

Evaluation of Pinanediol Ester Stability and Chemical Manipulation Considerations

Pinanediol boronic esters are known for their high thermodynamic stability compared to other boronic esters, such as those derived from pinacol. researchgate.netoup.comresearchgate.net This stability is attributed to the rigid bicyclic structure of pinanediol, which creates a sterically hindered environment around the boron atom, making it less susceptible to hydrolysis. rsc.orgnih.govresearchgate.net Studies have shown that pinanediol esters exhibit significant stability in aqueous media and are less prone to decomposition during synthetic manipulations and purification processes like chromatography. oup.comrsc.orgnih.govrsc.org

Boronic Ester TypeRelative StabilityKey Structural FeatureReference
Pinanediol Boronic EsterHighRigid bicyclic structure researchgate.net
Pinacol Boronic EsterLowerAcyclic diol researchgate.net

Development of Efficient Deprotection Strategies for the Boronic Acid Moiety

The cleavage of the stable pinanediol boronic ester to liberate the free boronic acid is a crucial step in the synthesis of many boron-containing compounds. acs.org Several methods have been developed to achieve this deprotection, each with its own advantages and limitations. acs.orgresearchgate.net

Transesterification is a widely used method for the deprotection of pinanediol boronic esters. acs.orggoogle.com This approach involves reacting the pinanediol ester with another boronic acid, often a hydrophobic one like phenylboronic acid, in a biphasic system. google.comacs.orgunimelb.edu.au The equilibrium is driven towards the formation of the more thermodynamically stable diol ester, facilitating the release of the desired α-aminoboronic acid. google.com Polystyrene-boronic acid has also been employed as a solid-phase reagent, allowing for easy removal of the deprotection agent by filtration. unimelb.edu.auresearchgate.net

ReagentConditionsAdvantagesReference
Phenylboronic AcidBiphasic systemDrives equilibrium to release desired boronic acid google.comsigmaaldrich.com
Polystyrene-Boronic AcidSolid-phaseEasy removal of reagent unimelb.edu.auresearchgate.net

While lithium aluminum hydride (LiAlH4) is a powerful reducing agent primarily used for the reduction of carbonyl compounds, its application in the direct reductive cleavage of pinanediol boronic esters is not a standard or commonly reported method. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com LiAlH4 is known to reduce esters to primary alcohols. masterorganicchemistry.comyoutube.com The high stability of the pinanediol boronic ester would likely require harsh conditions for cleavage by LiAlH4, which could lead to undesired side reactions and reduction of other functional groups within the molecule. Therefore, other deprotection methods are generally preferred for their selectivity.

Acidic hydrolysis is another common method for the deprotection of pinanediol boronic esters. acs.org This can be achieved by treating the ester with aqueous acid. acs.orggoogle.com In some cases, binding the boronic ester to a cation exchange resin followed by washing with aqueous acid and elution has been employed, although this can be a slow process. google.com It has been noted that heating in acidic D2O can affect the pinanediol moiety. dntb.gov.ua

Enzymatic hydrolysis presents a milder and potentially more selective alternative to chemical methods. While specific enzymatic hydrolysis of (R)-BoroLeu-(+)-Pinanediol-CF3CO2H is not extensively detailed in the provided context, the general principle involves using enzymes that can selectively cleave the ester bond under mild conditions, preserving other sensitive functional groups in the molecule. This approach is particularly valuable in the final stages of a synthesis to avoid harsh reagents.

Formation of Trifluoroborate Salts

The conversion of pinanediol boronate esters, such as (R)-BoroLeu-(+)-Pinanediol-CF3CO2H, into their corresponding trifluoroborate salts represents a significant synthetic manipulation. This transformation is typically achieved by treating the boronate ester with potassium hydrogen difluoride (KHF2). nih.gov This process effectively deprotects the boronic acid. nih.gov For many boronate esters, this reaction readily yields the stable trifluoroborate salt (R-BF₃K). nih.gov

However, the specific nature of the starting material can influence the final product. In the case of α-amido alkyl boronate esters, which are structurally analogous to the title compound, an aqueous workup following the reaction with KHF2 may lead to the formation of difluoroboranes (R-BF₂) instead of the trifluoroborate salt. nih.gov Procedures have been developed to convert both trifluoroborates and difluoroboranes into the free boronic acids, highlighting the versatility of this fluorination-based deprotection strategy. nih.gov

Functionalization and Derivatization via Acylation Reactions for Advanced Analogues

Acylation of the primary amine in (R)-BoroLeu-(+)-Pinanediol-CF3CO2H is a critical step for creating advanced analogues with tailored biological activity. This reaction serves to introduce a wide array of functional groups, transforming the parent compound into a more complex intermediate designed for specific molecular targets. The primary application for these derivatives is in the development of proteasome inhibitors, where the newly introduced moieties are engineered to enhance binding affinity and specificity. cymitquimica.com

The success of the acylation reaction hinges on the appropriate selection of coupling reagents and the careful optimization of reaction conditions. Amide bond formation is facilitated by powerful coupling agents that activate the carboxylic acid partner for nucleophilic attack by the amine of (R)-BoroLeu-(+)-Pinanediol-CF3CO2H.

Commonly employed reagents include TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a base such as N-methylmorpholine (NMM), or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reactions are typically performed in polar aprotic solvents to ensure the solubility of the reactants. evitachem.com The choice of solvent can range from a mixture of dichloromethane (B109758) (DCM) and dimethylformamide (DMF) to pure DMF. To maintain the stability of the reagents and intermediates, the reactions are often initiated at a reduced temperature (0 °C) and then allowed to proceed to completion at room temperature over a period of 16 to 24 hours. These optimized conditions have been reported to achieve high yields, typically in the range of 75–90%.

Table 1: Optimized Acylation Reaction Conditions

Parameter Conditions Source
Coupling Reagents TBTU/NMM, HBTU
Solvents DCM/DMF, DMF
Temperature 0 °C to Room Temperature
Reaction Time 16–24 hours

| Typical Yield | 75–90% | |

The primary goal of the acylation reaction is to append molecular recognition elements that enhance the therapeutic potential of the resulting molecule, particularly its ability to act as a proteasome inhibitor. By coupling (R)-BoroLeu-(+)-Pinanediol-CF3CO2H with various carboxylic acid-containing fragments, a diverse library of advanced analogues can be synthesized. These appended moieties are designed to interact with specific pockets and residues within the active site of the proteasome, thereby increasing the potency and selectivity of the inhibitor. This strategic derivatization is a cornerstone of its use as an intermediate in the synthesis of drugs like Bortezomib (B1684674). hsppharma.comevitachem.com

Advanced Purification and Spectroscopic Characterization Techniques for Synthetic Products

Following synthesis, the resulting acylated products must undergo rigorous purification to remove unreacted starting materials, coupling reagents, and byproducts. A common and effective method for the purification of boronate esters is column chromatography. researchgate.netrsc.org Depending on the polarity of the product, the stationary phase can be either standard silica (B1680970) gel or neutral alumina. researchgate.net Elution is typically carried out using a solvent system such as a hexanes and ethyl acetate (B1210297) mixture. rsc.org For boronic acids that are difficult to purify via chromatography, derivatization into a salt followed by extraction and re-acidification can be an effective alternative. researchgate.net Recrystallization is another technique employed to achieve high purity for solid products. researchgate.net

Once purified, the structural integrity and identity of the synthetic products are confirmed using a suite of spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is often used to assess purity. evitachem.comlookchem.com A combination of Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including ¹H NMR, ¹³C NMR, and ¹¹B NMR, provides detailed structural elucidation of the molecule. rsc.org Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), is used to confirm the molecular weight and elemental composition. rsc.org Infrared (IR) spectroscopy may also be used to verify the presence of key functional groups. lookchem.com

Table 2: Purification and Characterization Techniques

Technique Purpose Source
Column Chromatography Purification of boronate esters researchgate.netrsc.org
Recrystallization Purification of solid products researchgate.net
HPLC Purity assessment evitachem.comlookchem.com
¹H, ¹³C, ¹¹B NMR Structural elucidation rsc.org
HRMS Confirmation of molecular formula rsc.org

| IR Spectroscopy | Functional group analysis | lookchem.com |

Elucidation of Molecular Mechanisms in Biological Interactions

Reversible Covalent Inhibition through Boronic Acid-Target Adduct Formation

Boronic acids, including (R)-BoroLeu-(+)-Pinanediol-CF3CO2H, are a notable class of compounds in medicinal chemistry due to their capacity for reversible covalent inhibition. tandfonline.comnih.gov This mechanism offers a significant advantage over irreversible covalent inhibitors by reducing the potential for off-target toxicity. nih.gov The core of this inhibitory action lies in the formation of a covalent bond between the boronic acid "warhead" and nucleophilic residues within the target protein, which can subsequently dissociate, allowing for a dynamic and reversible interaction. tandfonline.comnih.gov

The versatility of boronic acids allows them to form these reversible covalent bonds with a variety of amino acid residues, most notably serine and threonine. tandfonline.com This capability has been harnessed in the development of several therapeutic agents. tandfonline.comnih.gov The effectiveness of these inhibitors stems from their ability to form stable, yet reversible, adducts with their target proteins, leading to prolonged residence times and the potential to inhibit targets that are otherwise considered "undruggable." nih.govacs.org

Thermodynamics and Kinetics of Tetrahedral Boronate Complex Formation

The formation of a tetrahedral boronate complex is a critical step in the inhibitory mechanism of boronic acids. This process is governed by both thermodynamic and kinetic factors. The thermodynamics of boronate ester formation are influenced by the electronic nature of the boronic acid and the pH of the environment. nih.gov For instance, the presence of an ortho-aminomethyl group can lower the pKa of the boronic acid, facilitating the pyramidalization of the boron atom required for boronate ester formation at a lower pH. nih.gov

From a kinetic perspective, the formation of the tetrahedral intermediate can be the rate-determining step. elsevierpure.com Studies have shown that the reaction of boronic acids with bidentate ligands involves a chelate ring closure as a key mechanistic step. elsevierpure.com The presence of a proton is often necessary to facilitate the smooth elimination of a hydroxyl group from the tetrahedral intermediate as a water molecule. elsevierpure.com Computational studies have also shed light on the thermodynamics of boroxine (B1236090) formation from boronic acid monomers, indicating that the dehydration process to form the trimeric boroxine is endothermic in a vacuum but entropically favored. nih.gov

Interaction with Catalytic Serine Residues in Hydrolases

Boronic acids are particularly effective inhibitors of hydrolases, a class of enzymes that utilize a catalytic serine residue in their active site. nih.govnih.gov The interaction between the boronic acid and the serine residue is a key aspect of their inhibitory mechanism.

A fundamental principle behind the efficacy of boronic acid inhibitors is their ability to act as transition-state analogs. ontosight.aiasm.orgnih.gov The boron atom, in its tetrahedral boronate state, mimics the structure of the tetrahedral intermediate that is formed during the hydrolysis of the enzyme's natural substrate. nih.govasm.org This structural mimicry allows the inhibitor to bind with high affinity to the enzyme's active site, effectively blocking its catalytic function. nih.govnih.gov The specificity of this interaction is further enhanced by the side chains of the boronic acid inhibitor, which are designed to fit into the substrate-binding pockets of the target enzyme. ontosight.ainih.gov

The catalytic mechanism of serine hydrolases involves a nucleophilic attack by the hydroxyl group of the active site serine on the carbonyl carbon of the substrate. nih.govletstalkacademy.commsu.edu In the case of boronic acid inhibitors, this same serine hydroxyl group acts as a nucleophile, attacking the electrophilic boron atom. asm.orgnih.govresearchgate.net This attack leads to the formation of a covalent bond and the creation of a stable, tetrahedral boronate adduct within the enzyme's active site. nih.govasm.orgnih.gov The reactivity of the serine hydroxyl group is often enhanced by a catalytic triad (B1167595) of amino acids (serine, histidine, and aspartate) that work in concert to deprotonate the serine, increasing its nucleophilicity. nih.gov

Engagement with Other Nucleophilic Amino Acid Side Chains (e.g., Lysine, Histidine)

While serine is a primary target for boronic acid inhibitors, the electrophilic boron atom can also interact with other nucleophilic amino acid side chains. nih.govnih.gov These include the imidazole (B134444) ring of histidine and the amine group of lysine. nih.govyoutube.com

Studies have shown that in some serine proteases, boronic acid inhibitors form adducts with the active-site histidine instead of the serine. nih.gov This interaction involves the coordination of a lone pair of electrons from a nitrogen atom in the histidine imidazole ring to the boron atom. nih.govnih.gov Similarly, the side chain of lysine, with its terminal amino group, can act as a nucleophile and form a covalent adduct with boronic acids. acs.orgnih.gov The formation of these alternative adducts highlights the versatility of boronic acids as inhibitors and their ability to engage with multiple nucleophilic sites within a protein. nih.govnih.gov

Lewis Acidity of the Boron Center and its Influence on Binding Dynamics

The boron atom in boronic acids acts as a Lewis acid, meaning it can accept a pair of electrons. researchgate.netspringernature.com This Lewis acidity is a fundamental property that governs the interaction of boronic acids with nucleophiles and is crucial for their biological activity. researchgate.netspringernature.com The strength of the Lewis acidity can be modulated by the substituents attached to the boron atom. nih.govnih.gov

The interaction between the Lewis acidic boron center and a Lewis base (such as the oxygen of a serine hydroxyl group or the nitrogen of a histidine imidazole ring) is a key determinant of the binding affinity and dynamics. nih.govresearchgate.net Computational studies have revealed that the energy required to deform the planar boronic acid into the pyramidal geometry it adopts in the adduct plays a significant role in the bonding mechanism. nih.govresearchgate.net The electrostatic potential of the boron atom also contributes significantly to the interaction energy. nih.gov The ability of the boron atom to readily pyramidalize and form strong bonds with Lewis bases is a critical factor in the potency of boronic acid inhibitors. nih.gov The reversible nature of this Lewis acid-base interaction allows for the dynamic binding and unbinding that characterizes reversible covalent inhibition. springernature.com

Interactive Data Table: Properties of (R)-BoroLeu-(+)-Pinanediol-CF3CO2H

PropertyValueSource
CAS Number179324-87-9 biosynth.comcymitquimica.comsigmaaldrich.comglentham.com
Molecular FormulaC₁₇H₂₉BF₃NO₄ biosynth.comsigmaaldrich.comnih.gov
Molecular Weight379.22 g/mol biosynth.comsigmaaldrich.comnih.gov
Physical FormSolid cymitquimica.comsigmaaldrich.com
Purity95.0% cymitquimica.com

Specificity and Selectivity Determinants in Covalent-Reversible Binding

The interaction of (R)-BoroLeu-(+)-Pinanediol-CF3CO2H with its biological targets is a finely tuned process governed by the principles of covalent-reversible inhibition. This mechanism allows for a potent and selective interaction, which is critical for its function as a key intermediate in the synthesis of proteasome inhibitors. The specificity and selectivity of this binding are determined by a combination of factors, including the inherent reactivity of the boronic acid moiety, the stereochemistry of the molecule, and the nature of the protecting groups.

The cornerstone of the covalent interaction is the boronic acid group. Boronic acids are known to form a reversible covalent bond with the hydroxyl group of the N-terminal threonine residue within the active site of the proteasome. nih.gov This interaction is what classifies inhibitors derived from this compound as covalent-reversible. The boron atom acts as a Lewis acid, readily accepting a pair of electrons from the nucleophilic hydroxyl group of the threonine, forming a tetrahedral boronate adduct. This bond, while covalent, is susceptible to hydrolysis, allowing the inhibitor to dissociate from the enzyme, hence the "reversible" nature of the inhibition. researchgate.net

The specificity for particular proteasome subunits is a critical aspect of the inhibitor's function, minimizing off-target effects. Research has indicated that (R)-BoroLeu-(+)-Pinanediol trifluoroacetate (B77799) demonstrates selective inhibition of the β5 and β1 subunits of the proteasome, with IC50 values in the low micromolar range. The chymotrypsin-like activity of the β5 subunit is a primary target for many proteasome inhibitors in cancer therapy. nih.gov The structural features of the inhibitor, particularly the P1 side chain, play a significant role in this subunit selectivity. For boronic acid-based inhibitors, the nature of the amino acid at the P1 position largely dictates the specificity for the different catalytic sites of the proteasome. nih.gov In the case of (R)-BoroLeu-(+)-Pinanediol-CF3CO2H, the leucine (B10760876) side chain is well-suited for the hydrophobic S1 pocket of the β5 subunit.

The stereochemistry of the compound is another crucial determinant of its binding specificity. The "(R)" configuration at the alpha-carbon of the leucine moiety is essential for the correct orientation of the inhibitor within the active site. This precise stereochemistry ensures optimal interaction with the amino acid residues lining the binding pocket, thereby enhancing binding affinity and inhibitory potency. The synthesis of this specific stereoisomer is a key step in the production of effective proteasome inhibitors. nih.gov

While much of the detailed structural and kinetic understanding of the binding mechanism comes from studies on the final drug product, Bortezomib (B1684674), the properties of the (R)-BoroLeu-(+)-Pinanediol-CF3CO2H intermediate are foundational to its efficacy. The crystal structure of Bortezomib in complex with the yeast 20S proteasome reveals the intricate network of hydrogen bonds and hydrophobic interactions that stabilize the inhibitor in the active site, providing a model for understanding the binding of its precursors. desy.deuu.nl

Table 1: Inhibitory Activity of (R)-BoroLeu-(+)-Pinanediol trifluoroacetate against Proteasome Subunits

Proteasome SubunitIC50 (µM)Type of Activity Inhibited
β5Low µMChymotrypsin-like
β1Low µMCaspase-like

This table is based on available research indicating selective inhibition in the low micromolar range. Specific numerical values from primary literature for this exact intermediate are not publicly available.

Table 2: Key Molecular Features and Their Role in Binding Specificity

Molecular FeatureRole in Specificity and Selectivity
Boronic Acid MoietyForms a reversible covalent bond with the N-terminal threonine in the proteasome active site.
(R)-Leucine Side ChainProvides optimal hydrophobic interactions within the S1 pocket of the β5 subunit, contributing to selectivity.
(+)-Pinanediol GroupActs as a chiral directing and protecting group, enhancing stability and ensuring correct stereochemistry.
Trifluoroacetate SaltEnhances the stability and handling of the compound.

Structure Activity Relationship Sar Studies and Rational Design of Analogues

Identification of Pharmacophoric Features for Target Interaction

(R)-BoroLeu-(+)-Pinanediol-CF3CO2H is a boronic acid derivative primarily recognized as a crucial intermediate in the synthesis of proteasome inhibitors like Bortezomib (B1684674). evitachem.comprotheragen.aihsppharma.com The key pharmacophoric features responsible for its interaction with targets such as the proteasome are well-defined.

The central and most critical feature is the boronic acid moiety . The boron atom is electrophilic and acts as a Lewis acid, enabling it to form a reversible covalent bond with the N-terminal threonine hydroxyl group in the active site of the proteasome. evitachem.comnih.gov This interaction forms a stable tetrahedral boronate complex, which mimics the transition state of peptide bond hydrolysis, thereby inhibiting the enzyme's function. mdpi.comresearchgate.net

The (R)-leucine side chain (an isobutyl group) plays a vital role in specificity and binding affinity. It is designed to fit into specific hydrophobic pockets of the target enzyme, such as the S1 pocket of the proteasome, which accommodates leucine (B10760876) residues of natural substrates.

The (+)-pinanediol group serves a dual purpose. Firstly, it acts as a chiral auxiliary, ensuring the correct stereochemistry at the carbon atom adjacent to the boron, which is critical for precise interaction with the chiral environment of an enzyme's active site. evitachem.com Secondly, it functions as a protecting group for the boronic acid, preventing premature reactions and decomposition, such as the formation of trimeric boroxines. evitachem.com

Finally, the trifluoroacetate (B77799) is a counterion to the primary amine, enhancing the stability and handling of the compound as a salt.

Impact of Side Chain Modifications on Inhibitory Potency and Selectivity

Modifications to the side chains and protecting groups of the boro-leucine scaffold have a profound impact on inhibitory potency and selectivity. Research into related dipeptide boronic acids and Bortezomib derivatives provides significant insight into these effects.

Leucine Side Chain: While the leucine side chain is often optimal for targeting the proteasome's chymotrypsin-like activity, variations can modulate potency and selectivity against different proteasome subunits or other proteases. Altering the bulkiness and hydrophobicity of this side chain can fine-tune the fit within the enzyme's S1 pocket. mdpi.com

Pinanediol Group: In the final drug, the pinanediol group is typically removed. However, in the design of analogues, replacing this group with other diols or bulkier substituents can modulate stability, solubility, and hydrogen-bonding capacity.

N-terminus Modification: The free amine of (R)-BoroLeu-(+)-Pinanediol-CF3CO2H is a key site for modification. Acylation of this amine to form di- or tripeptide boronic acids is a common strategy to extend interactions into other binding pockets (S2, S3, etc.) of the target protease, significantly enhancing potency and selectivity. nih.gov For example, the addition of a pyrazinecarboxylic acid to the N-terminus is a key feature of the potent proteasome inhibitor Bortezomib.

The following table illustrates the effect of such modifications in related dipeptide boronic acid inhibitors.

Compound/ModificationTargetActivity (IC₅₀)Key Finding
BortezomibProteasome (U266 cells)7.05 nMN-terminal pyrazinamide (B1679903) enhances potency. nih.gov
Dipeptide Boronic Acid 15 Proteasome (U266 cells)4.60 nMA modified dipeptide structure can be more potent than Bortezomib. nih.gov
B1OS-L (Leucine addition)S. aureus2-8 µM (MIC)Adding an L-leucine residue to a parent peptide enhanced antimicrobial activity significantly. nih.gov
B1OS-D-L (D-Leucine addition)S. aureus2-8 µM (MIC)D-amino acid substitution also enhanced activity, likely by increasing stability. nih.gov

Modulation of Binding Affinity through Steric and Electronic Effects

The binding affinity of boronic acid inhibitors is a delicate balance of steric and electronic factors.

Steric Effects: The three-dimensional shape of the inhibitor must be complementary to the enzyme's active site. The bulky (+)-pinanediol group imposes significant steric constraints, which is a key element of its role as a chiral director in synthesis. evitachem.com However, excessive steric bulk near the boron atom can also be detrimental, leading to unfavorable interactions within the confined space of an active site and reducing inhibitory activity. nih.gov The size and shape of the amino acid side chain are also critical for achieving optimal van der Waals contacts within the binding pockets.

Electronic Effects: The electrophilicity of the boron atom is a primary driver of covalent bond formation with the catalytic serine or threonine residue. This property is influenced by the electronic nature of the substituents attached to the boron. mdpi.com An increase in the acidity of the boronic acid (a lower pKa) corresponds to greater electrophilicity, which can lead to the formation of a more stable tetrahedral complex with the target enzyme. mdpi.com While the alkyl nature of the boro-leucine scaffold fixes the electronic environment to some extent, in related aryl boronic acid inhibitors, the addition of electron-withdrawing groups to the aromatic ring is a known strategy to increase potency by enhancing the Lewis acidity of the boron center. mdpi.com

Strategies for Enhancing Molecular Recognition and Target Engagement

Several rational design strategies are employed to improve how boronic acid-based inhibitors recognize and engage with their biological targets.

Reversible Covalent Inhibition: The use of a boronic acid warhead is itself a key strategy. It allows for the formation of a reversible covalent bond, which typically results in inhibitors with slow dissociation rates from the target enzyme and a prolonged duration of action, often described as a long "residence time". nih.govmdpi.com

Mimicking Natural Substrates: The dipeptidyl boronic acids are designed to mimic the natural peptide substrates of proteases. nih.gov This biomimetic approach ensures that the inhibitor is guided to the active site and can establish multiple points of interaction, increasing both affinity and selectivity.

Improving Pharmacokinetic Properties: Peptide-based inhibitors can suffer from poor metabolic stability and cell permeability. nih.gov Strategies to overcome this include replacing labile peptide bonds with more stable scaffolds, such as ureas, or incorporating unnatural D-amino acids to resist proteolytic degradation. nih.govnih.gov

Stereochemical Control: As biological targets are chiral, controlling the stereochemistry of the inhibitor is paramount. The use of chiral auxiliaries like (+)-pinanediol during synthesis ensures the production of a single, highly active enantiomer, avoiding the less active or potentially toxic effects of other stereoisomers. evitachem.com

Comparative SAR with Related Boronic Acid-Based Inhibitors

The SAR of (R)-BoroLeu-(+)-Pinanediol-CF3CO2H is best understood when compared to its successors and related compounds, most notably the FDA-approved drug Bortezomib.

(R)-BoroLeu-(+)-Pinanediol-CF3CO2H is the direct precursor to the N-acylated boronic acid that, upon deprotection, yields Bortezomib. The primary structural differences are the N-terminal group and the presence of the pinanediol protecting group.

A 3D-QSAR study of Bortezomib highlights three crucial regions for its interaction with the proteasome:

A covalent interaction site for the boronic acid.

An aromatic ring (from the N-terminal pyrazinamide).

A hydrophobic group (the pyrazinyl moiety). nih.gov

This comparison underscores the importance of the N-terminal capping group in extending interactions beyond the S1 pocket, which is a key principle in transforming a simple building block like (R)-BoroLeu-(+)-Pinanediol-CF3CO2H into a highly potent drug. Studies have shown that other dipeptide boronic acids can achieve even greater potency than Bortezomib by optimizing these interactions. nih.gov

The table below provides a structural comparison of related inhibitors.

Compound NameStructure DescriptionKey SAR Feature
(R)-BoroLeu-(+)-Pinanediol-CF3CO2H Leucine boronic acid protected with a pinanediol ester; free amine as a trifluoroacetate salt.A chiral building block with a protected boronic acid warhead and a reactive N-terminus. evitachem.comhsppharma.com
Bortezomib N-pyrazinylcarbonyl-L-phenylalanine-L-leucine boronic acid.The N-terminal pyrazinamide and phenylalanine residue establish critical interactions in the S2 and S3 pockets of the proteasome. nih.gov
Benzoxaboroles Phenylboronic acids with a cyclic internal ester.A different structural class where the cyclic system modulates stability and activity, often targeting enzymes in microbes. researchgate.net
Vaborbactam (B611620) A cyclic boronic acid-based β-lactamase inhibitor.The cyclic structure provides a rigid conformation that enhances binding to β-lactamase enzymes. mdpi.com

Computational Chemistry and Advanced Molecular Modeling for Mechanistic Insight

Homology Modeling and Ligand Docking for Binding Site Analysis and Lead Generation

(R)-BoroLeu-(+)-Pinanediol-CF3CO2H serves as a key building block for synthesizing potent enzyme inhibitors, notably for proteasomes. evitachem.comhsppharma.com Ligand docking is a primary computational tool used to predict and analyze the binding modes of inhibitors derived from this scaffold within the active sites of target proteins.

Detailed research findings indicate that the boronic acid moiety is fundamental to the inhibitory mechanism. The boron atom, initially in a trigonal planar, sp² hybridized state, is electrophilic and readily interacts with nucleophilic serine residues commonly found in the active sites of proteases like β-lactamases and the proteasome. mdpi.com This interaction leads to the formation of a stable, tetrahedral, sp³ hybridized adduct, which effectively mimics the high-energy transition state of the natural substrate hydrolysis reaction. mdpi.comnih.gov This "morphing" capability is a hallmark of boronic acid-based inhibitors. nih.gov

The (+)-pinanediol group serves a dual purpose: it acts as a chiral auxiliary to ensure the correct stereochemistry during synthesis and as a protecting group that enhances the compound's stability and solubility during handling and in vitro assays. evitachem.com Docking studies help visualize how the bulky pinanediol and the leucine (B10760876) side chain of the inhibitor fit into the substrate-binding pockets of the target enzyme, contributing to binding affinity and specificity. These computational predictions are crucial for lead generation, allowing for the virtual screening of compound libraries and the rational design of new derivatives with improved potency and selectivity. researchgate.net

Table 1: Structural Features of (R)-BoroLeu-(+)-Pinanediol-CF3CO2H Relevant to Molecular Docking
Structural ComponentFunction in Binding and InhibitionPrimary Interaction Type
Boronic Acid MoietyForms a reversible covalent bond with active site serine residues. mdpi.comCovalent / Coordinate
(R)-Leucine Side ChainOccupies substrate specificity pockets (e.g., S1 pocket of proteasome), contributing to selectivity.Van der Waals / Hydrophobic
(+)-Pinanediol GroupActs as a chiral director and a stabilizing protecting group. evitachem.com Its bulk influences orientation in the binding site.Steric / Van der Waals
Amine GroupCan form hydrogen bonds with backbone or side-chain residues in the active site.Hydrogen Bonding

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations of Reaction Pathways and Energy Barriers

While molecular docking provides a static picture of the binding pose, understanding the dynamics and energetics of the covalent bond formation requires more advanced methods. Quantum Mechanical/Molecular Mechanical (QM/MM) simulations are indispensable for this purpose. The description of covalent docking and the associated electronic changes necessitates a quantum-mechanical approach. nih.gov

In a typical QM/MM setup for a boron-based inhibitor, the QM region includes the boron atom, the interacting nucleophilic residue from the enzyme (e.g., the hydroxyl group of serine), and adjacent atoms directly involved in the bond-forming reaction. The rest of the protein and solvent are treated with a classical molecular mechanics (MM) force field. This hybrid approach allows for the accurate modeling of the electronic rearrangements during the reaction (the "morphing" from sp² to sp³ hybridization) while remaining computationally tractable for a large biomolecular system. nih.gov These simulations are used to map the reaction pathway, identify transition states, and calculate the energy barriers for both the formation and cleavage of the covalent bond, providing a deeper mechanistic understanding of the inhibition process. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the intrinsic electronic properties of molecules like (R)-BoroLeu-(+)-Pinanediol-CF3CO2H. DFT calculations are employed to optimize the molecular geometry, determine charge distributions, and analyze the frontier molecular orbitals (HOMO/LUMO), which are key to understanding the compound's reactivity.

For boron-containing compounds, DFT is particularly important for validating molecular geometries and providing reference data for the development of accurate force field parameters, which are often missing in standard packages. mdpi.com For instance, geometry optimizations of boron-containing ligands have been confirmed at the DFT/B3LYP/6-31g(d) level of theory, ensuring that the starting conformations for other simulations are energetically favorable. mdpi.com The calculated electronic properties, such as electrostatic potential maps, help explain why the boron atom is susceptible to nucleophilic attack and guide the design of new derivatives with tuned reactivity.

Table 2: Computationally Derived Properties of (R)-BoroLeu-(+)-Pinanediol trifluoroacetate (B77799)
PropertyCalculated ValueSignificance
Topological Polar Surface Area (TPSA)81.78 ŲRelates to polarity and potential for membrane permeability. chemscene.com
LogP (Partition Coefficient)3.26 - 4.38Indicates moderate lipophilicity. evitachem.comhsppharma.comchemscene.com
Hydrogen Bond Acceptors4Potential sites for interaction with protein active sites. chemscene.com
Hydrogen Bond Donors2Potential sites for interaction with protein active sites. chemscene.com
Rotatable Bonds3Contributes to the conformational flexibility of the molecule. chemscene.com

Molecular Dynamics Simulations for Conformational Dynamics and Interaction Stability

Molecular Dynamics (MD) simulations provide a dynamic view of the inhibitor-protein complex over time, typically on the nanosecond to microsecond timescale. Once an inhibitor is docked into a protein's active site, MD simulations are used to assess the stability of the binding mode and explore the conformational dynamics of both the ligand and the protein. mdpi.com

For boron-based inhibitors, MD simulations are crucial for validating the parameters of the specialized force fields developed for these systems. mdpi.comnih.gov By running simulations of the protein-ligand complex, researchers can monitor key metrics like the Root Mean Square Deviation (RMSD) of the ligand from its initial pose, the stability of hydrogen bonds, and the conformational behavior of flexible loops in the protein's active site. mdpi.com These simulations reveal the dynamic interplay of forces that stabilize the complex, offering insights that go beyond static docking models and helping to explain the structural basis for inhibitor potency and specificity. nih.gov

Development and Application of Specialized Force Fields for Boron-Containing Systems (e.g., ABEEMσπ Polarizable Force Field)

A significant challenge in the computational modeling of boron-containing compounds is the lack of accurate force field parameters in standard simulation packages like AMBER or CHARMM. mdpi.comresearchgate.netnih.govresearchgate.net Boron's unique electronic properties and its ability to change hybridization state are not well-described by general-purpose force fields. nih.govresearchgate.net Consequently, a considerable research effort has been dedicated to developing and validating specialized parameters for these systems.

The process involves generating parameters for bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals radii, partial charges) interactions involving the boron atom. nih.gov This is often achieved by fitting the MM parameters to reproduce data from high-level quantum mechanical calculations (like DFT) or experimental crystallographic data. mdpi.comnih.gov Several studies have successfully developed and implemented AMBER-compatible parameters for alkyl and aryl boronic acids and their tetrahedral adducts, enabling reliable MD simulations. mdpi.comnih.gov

To capture the complex electrostatics of boron more accurately, advanced polarizable force fields are being developed. nih.gov Models like the Atom-Bond Electronegativity Equalization Method (ABEEMσπ) and others such as AMOEBA are designed to account for electronic polarization—the way a molecule's charge distribution shifts in response to its environment. nih.gov While the direct application of ABEEMσπ to (R)-BoroLeu-(+)-Pinanediol-CF3CO2H is not widely documented in readily available literature, the development of such force fields is critical for the next generation of simulations, promising a more physically accurate representation of the interactions between boron-based inhibitors and their biological targets. nih.govacs.org

Table 3: Challenges and Approaches in Force Field Parameterization for Boron Systems
ChallengeComputational ApproachRationale
Lack of Standard ParametersDe novo parameterization using QM data (e.g., from DFT). mdpi.comStandard force fields like GAFF do not include boron atom types. mdpi.comresearchgate.net
Hybridization Change (sp² to sp³)Develop separate parameter sets for trigonal and tetrahedral boron states. nih.govBond lengths, angles, and charges differ significantly between the two states.
Complex ElectrostaticsUse of polarizable force fields (e.g., AMOEBA, ABEEMσπ). nih.govFixed-charge models may not adequately capture the charge redistribution upon binding. acs.org
Validation of ParametersComparison of MD simulation results with experimental data (X-ray crystallography) and QM calculations. mdpi.comnih.govEnsures the force field can accurately reproduce known structural and dynamic properties.

R Boroleu + Pinanediol Cf3co2h and Analogues As Chemical Probes and Biological Tools

Design and Application in Molecular Recognition and Sensing Systems

The unique reactivity of the boronic acid moiety forms the basis for its application in molecular recognition and sensing systems. These systems are designed to detect and quantify specific analytes, often with a high degree of selectivity.

Detection and Binding with Polyhydroxy Compounds (e.g., Saccharides, Diols)

Boronic acids are known to interact reversibly with compounds containing cis-1,2- or 1,3-diol functionalities, such as saccharides and other polyhydroxy compounds, to form stable five- or six-membered cyclic esters. rsc.org This interaction is the cornerstone of boronic acid-based sensors. The strength of this binding is influenced by the arrangement of hydroxyl groups on the polyol, allowing for differentiation between structurally similar molecules. rsc.org For instance, monoboronic acids typically exhibit a higher affinity for fructose (B13574) compared to other monosaccharides. rsc.org

The design of sensors for polyhydroxy compounds often involves coupling a boronic acid recognition element to a reporter molecule, such as a fluorophore. The binding event modulates the photophysical properties of the reporter, leading to a detectable signal. The pH of the medium is a critical factor, as the boronic acid–diol interaction is highly pH-dependent. rsc.org The acidity of the boronic acid increases upon binding to a diol, a principle that is fundamental to the design of these sensors. rsc.org Researchers have developed various strategies, including the use of multivalent interactions with multiple boronic acid groups, to enhance both the affinity and selectivity for specific saccharides like glucose. rsc.org

Table 1: Binding Characteristics of Boronic Acid-Based Sensors
Analyte ClassBinding PrincipleKey Design ConsiderationsExample Application
Polyhydroxy Compounds (Saccharides, Diols)Reversible covalent bond formation between boronic acid and cis-diols. rsc.orgpH dependence, fluorophore selection, multivalent binding sites. rsc.orgSelective detection of fructose and glucose. rsc.org

Development of Fluorescent Boronate Probes for Cellular Imaging (e.g., Naphthalimide Boronates)

Fluorescent boronate probes are powerful tools for visualizing biological molecules and processes within living cells. A notable example is the development of probes based on the 1,8-naphthalimide (B145957) fluorophore. rsc.orgnih.gov These probes are designed by linking the naphthalimide core to a phenylboronic acid unit. rsc.orgnih.gov The inherent fluorescence of the naphthalimide can be modulated by its interaction with the boronic acid.

These probes have demonstrated remarkable cell permeability, allowing them to be used for in vitro cellular imaging in various cancer cell lines. rsc.orgnih.gov Their localization is often observed in the cytoplasm without being trapped in specific organelles. rsc.orgnih.gov The fluorescence lifetime of these probes can be sensitive to the cellular environment, providing insights into the interactions of the probe with its surroundings. rsc.orgnih.gov Two-photon fluorescence lifetime imaging microscopy (FLIM) has been employed to visualize the interaction of these probes with intracellular molecules like β-D-glucan. rsc.org The design of these probes often incorporates linkers, such as nitrogen-containing groups, to stabilize the phenyl-boronate unit. rsc.orgnih.gov

Probes for Biological Oxidants (e.g., H2O2, Hypochlorite, Peroxynitrite) and Subcellular Targeting

Boronic acids have proven to be highly effective in the design of probes for detecting reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are important signaling molecules and mediators of oxidative stress. Boronates react rapidly with oxidants like hydrogen peroxide (H₂O₂), hypochlorous acid (HOCl), and peroxynitrite (ONOO⁻). nih.govnih.govacs.org This reaction involves the oxidation of the aryl boronate to a corresponding phenol, which can be designed to trigger a fluorescent response. nih.gov

The reactivity of boronate probes with different oxidants varies significantly. For example, the reaction with peroxynitrite is nearly a million times faster than with hydrogen peroxide. nih.govacs.org This differential reactivity allows for the development of probes with a degree of selectivity. However, it is important to note that many boronate-based probes initially described as selective for H₂O₂ are also reactive towards other nucleophilic oxidants like peroxynitrite and hypochlorite. frontiersin.org

To enhance the utility of these probes for studying cellular processes, they can be modified with specific targeting moieties. For instance, incorporating a triphenylphosphonium group can direct the probe to the mitochondria, allowing for the specific imaging of mitochondrial H₂O₂. nih.gov The development of such targeted probes is crucial for understanding the role of oxidants in specific subcellular compartments. nih.gov

Table 2: Boronate Probes for Biological Oxidants
OxidantReaction PrincipleProbe CharacteristicsSubcellular Targeting Example
Hydrogen Peroxide (H₂O₂)Oxidation of boronate to phenol. nih.govCell-permeable, can be designed for "turn-on" fluorescence. buffalo.educapes.gov.brMitochondria-targeted probes using triphenylphosphonium. nih.gov
Hypochlorite (HOCl)Rapid oxidation of boronate to phenol. nih.govReacts faster with boronate than H₂O₂. nih.govN/A
Peroxynitrite (ONOO⁻)Extremely rapid reaction with boronate. nih.govacs.orgCan be detected in real-time at low micromolar concentrations. nih.govN/A

Utilization in Enzyme Activity Monitoring Assays

The principles of boronic acid-based sensing can be extended to monitor enzyme activity. Assays can be designed where the enzymatic conversion of a substrate produces a diol-containing product. This product can then be detected by a boronic acid-based fluorescent sensor, providing a means to quantify the enzyme's activity.

Investigating Allosteric Modulation of Receptors (e.g., Chemokine Receptor CXCR3)

Boronic acid derivatives have emerged as valuable tools for studying the allosteric modulation of G protein-coupled receptors (GPCRs), such as the chemokine receptor CXCR3. researchgate.net Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, and they can either enhance or inhibit the receptor's response to its natural ligand.

By incorporating a boronic acid moiety into ligands for CXCR3, researchers have been able to probe the allosteric binding pocket and identify key amino acid residues involved in receptor activation and signaling. researchgate.net Computational modeling and site-directed mutagenesis have been used in conjunction with these boronic acid-containing probes to elucidate the binding modes of allosteric modulators. researchgate.net This approach has led to the discovery of biased allosteric modulators, which selectively activate certain downstream signaling pathways over others. researchgate.net The use of boronic acid derivatives has provided significant insights into the mechanisms of allosteric regulation and the potential for developing drugs that target these sites. researchgate.net

Role in Fragment-Based Drug Discovery and Optimization

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel drug candidates. This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then optimized and linked together to create more potent and selective lead compounds.

(R)-BoroLeu-(+)-Pinanediol-CF3CO2H and similar boronic acid-containing fragments can serve as starting points in FBDD campaigns. cymitquimica.combiosynth.comhsppharma.com The boronic acid group can act as a key pharmacophore, forming covalent interactions with the target protein. The pinanediol group serves as a chiral auxiliary, ensuring the correct stereochemistry of the fragment. evitachem.com The trifluoroacetate (B77799) salt form enhances the compound's stability and solubility. evitachem.com

These fragments can be elaborated upon through synthetic chemistry to improve their binding affinity and drug-like properties. For example, in the development of inhibitors for oxytosis/ferroptosis, a fragment-based approach was used to identify key pharmacophores and develop more potent analogues. nih.gov

Specific Biological Target Systems and Research Pathways

Ubiquitin-Proteasome System (UPS) Inhibition

The Ubiquitin-Proteasome System (UPS) is a primary pathway for regulated protein degradation in eukaryotic cells, controlling processes like cell cycle progression, signal transduction, and the removal of misfolded proteins. nih.govnih.gov Inhibition of this system is a key strategy in cancer therapy, as malignant cells are highly dependent on the UPS to manage the stress from rapid growth and protein production. mdpi.commdpi.com (R)-BoroLeu-(+)-Pinanediol-CF3CO2H serves as a key intermediate for creating peptide boronic acid inhibitors that target the proteasome. evitachem.comnih.gov The first-in-class proteasome inhibitor approved for cancer treatment, Bortezomib (B1684674), is a dipeptide boronic acid, highlighting the therapeutic importance of this class of compounds. evitachem.commdpi.commdpi.com

The catalytic core of the proteasome is the 20S particle, which contains multiple proteolytic sites. nih.govnih.gov Of these, the β5 subunit possesses chymotrypsin-like (ChT-L) activity, which is the primary target for many proteasome inhibitors. mdpi.comnih.gov Elevated ChT-L activity has been correlated with the progression of certain cancers. nih.gov Inhibitors derived from (R)-BoroLeu-(+)-Pinanediol-CF3CO2H, such as Bortezomib, are designed to specifically block this chymotrypsin-like activity. mdpi.comgoogle.com The boronic acid warhead forms a reversible but stable covalent bond with the active site threonine residue (Thr1) of the β5 subunit, effectively shutting down its proteolytic function. mdpi.com This leads to an accumulation of regulatory proteins, such as p53 and IκB, which can induce apoptosis in cancer cells. nih.govmdpi.com

In addition to the constitutive proteasome found in all cells, a specialized form called the immunoproteasome is expressed in immune cells and can be induced in other cells by inflammatory signals. nih.gov The immunoproteasome contains different catalytic subunits, including the β5i subunit (also known as LMP7), which replaces the constitutive β5 subunit. nih.gov The β5i subunit also has chymotrypsin-like activity and is a critical target for treating autoimmune diseases and certain hematological malignancies. nih.govmdpi.com

A key application of (R)-BoroLeu-(+)-Pinanediol-CF3CO2H is in the synthesis of inhibitors that are selective for the β5i subunit over the constitutive β5c subunit. Achieving this selectivity is crucial for minimizing the side effects associated with inhibiting the proteasome in all cells, which can be a limitation for drugs like Bortezomib. mdpi.comnih.gov Research has focused on designing N,C-capped dipeptides and peptidomimetics that exploit subtle structural differences between the β5i and β5c active sites to achieve thousands-fold selectivity. nih.govnih.gov While irreversible inhibitors like ONX-0914 have shown efficacy in preclinical models, the development of non-covalent or reversible covalent inhibitors, often built from scaffolds like (R)-BoroLeu-(+)-Pinanediol-CF3CO2H, is an active area of research to improve safety profiles. nih.govmdpi.com

Inhibitor ClassTarget Subunit(s)Selectivity ProfileTherapeutic Rationale
Peptide Boronic Acids (e.g., Bortezomib) β5c and β5iNon-selectiveCancer therapy (Multiple Myeloma) mdpi.commdpi.com
Peptide Epoxyketones (e.g., ONX-0914) β5i (also β1i)Selective for immunoproteasomeAutoimmune and inflammatory diseases nih.gov
N,C-Capped Dipeptidomimetics β5iHighly selective for β5i over β5cAutoimmune diseases, with potentially reduced toxicity nih.govnih.gov

Structural studies, including X-ray crystallography and cryo-electron microscopy, have been fundamental to understanding how boronic acid inhibitors interact with the proteasome. mdpi.comnih.govnih.gov These studies reveal that the boron atom of the inhibitor is attacked by the hydroxyl group of the N-terminal threonine residue (Thr1) in the active site of the β-subunits. mdpi.com This forms a tetrahedral boronate intermediate, mimicking the transition state of peptide bond hydrolysis and thus acting as a potent inhibitor. mdpi.commdpi.com The pinanediol group in (R)-BoroLeu-(+)-Pinanediol-CF3CO2H serves as a chiral auxiliary and a protecting group for the boronic acid, which is removed in later synthetic steps to yield the active inhibitor. nih.gov The detailed atomic interactions observed in co-crystal structures guide the rational design of new inhibitors with improved potency and selectivity. nih.gov

Flaviviral Proteases (e.g., Dengue Virus, West Nile Virus, Zika Virus)

Flaviviruses like Dengue, West Nile, and Zika are significant global health threats for which no specific antiviral treatments are currently available. monash.eduutmb.edu A crucial target for antiviral drug design is the viral NS2B-NS3 protease, which is essential for processing the viral polyprotein and enabling viral replication. nih.govmdpi.com The boroleucine moiety, for which (R)-BoroLeu-(+)-Pinanediol-CF3CO2H is a precursor, has proven to be a highly effective warhead for inhibiting these viral proteases. nih.govresearchgate.net

Researchers have rationally designed peptide-boronic acid inhibitors that target the flavivirus NS2B-NS3 protease. nih.gov The design strategy often involves creating a short peptide sequence that mimics the natural substrate of the protease, with the C-terminal residue replaced by a boronic acid, such as boroleucine. nih.govnih.gov The introduction of the boronic acid moiety can lead to a thousand-fold increase in binding affinity compared to non-boronic acid counterparts. nih.gov

In the case of Zika virus (ZIKV), a series of peptidic inhibitors using boroleucine as the P1 residue (the residue that fits into the primary specificity pocket of the protease) were synthesized. nih.govresearchgate.net Optimization of the P2 and P3 residues led to compounds with exceptional potency, exhibiting Ki values in the low nanomolar range (as low as 8 nM). nih.govresearchgate.net This demonstrates the power of using building blocks like (R)-BoroLeu-(+)-Pinanediol-CF3CO2H to construct highly potent, targeted antiviral agents.

The effectiveness of these boroleucine-derived inhibitors has been validated by X-ray crystallography. A co-crystal structure of a potent inhibitor in complex with the ZIKV protease (PDB ID: 7ZNO) has been determined. nih.govresearchgate.net The structural data provides definitive proof of the inhibitor's binding mode. Key findings from the crystallographic analysis include:

Covalent Bonding : The electron density map clearly shows a covalent bond formed between the boron atom of the inhibitor and the side chain of the catalytic serine residue (S135) of the protease. nih.govresearchgate.net

Substrate Pocket Interactions : The inhibitor's side chains make specific polar and hydrophobic contacts within the protease's active site, explaining the high affinity and specificity. nih.govresearchgate.net

Guidance for Optimization : These high-resolution structures provide a detailed blueprint for the further design of optimized covalent-reversible inhibitors against ZIKV and other emerging flaviviral pathogens. nih.gov

VirusProtease TargetInhibitor TypeKey Structural FindingPDB Code
Zika Virus (ZIKV) NS2B-NS3Peptide-boroleucineCovalent bond with catalytic Ser135 nih.govresearchgate.net7ZNO nih.govresearchgate.net
West Nile/Dengue Virus NS2B-NS3Peptide-boronic acidBasis for design of optimized covalent-reversible inhibitors nih.govNot specified in results

Bacterial Beta-Lactamases

Beta-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The inhibition of these enzymes is a critical strategy in overcoming antibiotic resistance.

Inhibition Profiles Across Class A, C, and D Enzymes

While specific inhibitory data for (R)-BoroLeu-(+)-Pinanediol-CF3CO2H against individual classes of β-lactamases is not extensively detailed in the public domain, the structurally related cyclic boronic acid, vaborbactam (B611620), provides a strong inferential case. Vaborbactam is a potent inhibitor of Class A and Class C β-lactamases. nih.gov It demonstrates significant activity against key enzymes such as KPC (Klebsiella pneumoniae carbapenemase) and CTX-M extended-spectrum β-lactamases. nih.gov The combination of meropenem (B701) and vaborbactam has been shown to be effective against a wide range of bacterial strains, restoring the activity of meropenem against many resistant organisms. nih.gov Boronic acids, in general, are recognized for their ability to inhibit serine β-lactamases.

Transition State Mimicry and Active Site Interactions

Boronic acids like vaborbactam function as transition state analogs. wikipedia.org They form a reversible covalent bond with the active site serine residue of serine β-lactamases. wikipedia.org This interaction mimics the tetrahedral transition state of β-lactam hydrolysis, thereby blocking the enzyme's catalytic activity. wikipedia.org Crystal structures of vaborbactam in complex with Class A β-lactamases, such as CTX-M-14 and KPC-2, reveal detailed interactions within the active site, including hydrogen bonding and the covalent linkage to the catalytic serine. nih.gov

Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is a membrane-bound enzyme responsible for the breakdown of endocannabinoids. nih.govnih.gov Inhibition of FAAH leads to increased levels of endogenous cannabinoids, which have shown potential in modulating inflammation and pain. nih.govnih.gov Research has demonstrated that pharmacological inhibition of FAAH can reduce lung inflammation and fibrosis in preclinical models. nih.gov While direct studies on (R)-BoroLeu-(+)-Pinanediol-CF3CO2H and FAAH are not prominent, the broader class of boronic acid-containing compounds has been explored for their inhibitory potential against various enzymes.

Mandelate Racemase (MR)

Mandelate racemase (MR) is an enzyme that catalyzes the interconversion of (R)- and (S)-mandelate. nih.gov It is a well-studied model for understanding enzyme-catalyzed 1,1-proton transfers. nih.gov Boronic acids have been shown to be potent competitive inhibitors of MR. nih.gov For instance, para-substituted phenylboronic acids exhibit strong inhibition, with Ki values in the micromolar to nanomolar range. nih.gov X-ray crystallography of an MR-phenylboronic acid complex has revealed that the inhibitor binds in the active site, forming multiple hydrogen bonds and a dative bond with a key histidine residue. nih.gov This suggests that boron can act as a mimic of a carbon acid center, providing a novel approach for designing inhibitors for enzymes that catalyze deprotonation of carbon acid substrates. nih.gov

Penicillin-Binding Proteins (PBPs), including PBP1b

Urokinase-type Plasminogen Activator (uPA)

The urokinase-type plasminogen activator (uPA) system is a key player in the degradation of the extracellular matrix and has been implicated in cancer progression, making it a significant target for therapeutic intervention. nih.govwikipedia.org Inhibitors of uPA are sought after as potential anticancer agents due to their ability to impede tumor growth and metastasis. nih.gov While various classes of uPA inhibitors have been explored, this section focuses on the relevance and research concerning boronic acid derivatives, a class to which (R)-BoroLeu-(+)-Pinanediol-CF3CO2H belongs.

Research Findings on Boronic Acid Derivatives as uPA Inhibitors

Recent research has highlighted the potential of boronic acid derivatives as inhibitors of uPA. A 2023 computational study investigated the interactions between seven novel boronic acid derivatives and the uPA protein to identify key binding characteristics. biorxiv.orgresearchgate.net This study aimed to characterize the binding energy and identify important amino acid residues within the uPA binding pocket for these inhibitors. biorxiv.orgresearchgate.net

The research identified a specific boronic acid derivative, with the molecular formula C14H21BN2O2S, as demonstrating the most promising binding affinity to the uPA binding pocket in both molecular docking and Density Functional Theory (DFT) studies. biorxiv.orgresearchgate.net The binding was found to be particularly favorable when the ASP189 amino acid residue in the binding pocket carried a negative two charge. biorxiv.orgresearchgate.net This study underscores the potential of the boronic acid functional group in the design of effective uPA inhibitors. biorxiv.orgresearchgate.net

Furthermore, the study noted that FDA-approved boronic acid-based proteasome inhibitors, such as Bortezomib, can serve as valuable templates for understanding the pharmacokinetics and therapeutic roles of boronic acid ligands. biorxiv.orgresearchgate.net While (R)-BoroLeu-(+)-Pinanediol-CF3CO2H is known as an intermediate in the synthesis of Bortezomib, direct research findings on its specific interaction with uPA are not presently available in the reviewed literature. The research on other boronic acid derivatives, however, provides a foundational understanding of how this class of compounds may interact with uPA.

Another study on patients with multiple myeloma treated with Bortezomib-based therapy investigated the levels of circulating soluble urokinase-type plasminogen activator receptor (suPAR). mdpi.com Elevated suPAR levels have been associated with decreased renal function in various diseases. mdpi.com This research provides an indirect link between a boronic acid-based drug and the uPA system, though it does not detail the direct enzymatic inhibition of uPA by the compound itself. mdpi.com

Data on Boronic Acid Derivative Interactions with uPA

The following table summarizes the computational analysis values for the binding of the top-performing boronic acid derivative (C14H21BN2O2S) to the uPA binding pocket from the aforementioned 2023 study. biorxiv.orgresearchgate.net

Computational AnalysisValue (kcal/mol)
Binding Affinity (MOE)-3.2481
Geometric Optimization (opt)53.9
Single Point Energy (SPE)-66.3
Self-Consistent Reaction Field (SCRF)-49.0

Table generated from data in the referenced computational study. biorxiv.orgresearchgate.net

It is important to reiterate that this data does not pertain directly to (R)-BoroLeu-(+)-Pinanediol-CF3CO2H, but rather to a different boronic acid derivative investigated for its uPA inhibitory potential.

Advanced Analytical Methodologies for Characterization and Quantification in Research

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of "(R)-BoroLeu-(+)-Pinanediol-CF3CO2H" and related boronic acid compounds. LC-MS is instrumental in monitoring the progress of synthesis reactions and confirming the purity of the final product. evitachem.com Tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity, which is crucial for detailed quantitative studies and impurity profiling. scirp.orgscirp.org These methods are vital for identifying and quantifying the compound in complex matrices. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) significantly accelerates the analysis of boronic acids, offering a high-throughput solution for industrial and research applications. rsc.orgresearchgate.net By utilizing columns with smaller particle sizes, UHPLC provides rapid separation with high resolution. A typical method for a range of boronic acids might use an Acquity BEH C18 column with a mobile phase consisting of 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile, achieving run times as short as one minute. rsc.orgresearchgate.net This rapid analysis is essential for real-time reaction monitoring, such as in Suzuki coupling reactions where boronic acid derivatives are key reagents. rsc.orgresearchgate.net

Table 1: Representative UHPLC-MS Parameters for Boronic Acid Analysis

Parameter Value
Column Acquity UPLC BEH C18
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.25 - 0.6 mL/min
Run Time 1 - 14 minutes
Detection ESI-MS

Note: Parameters are representative and may be optimized for specific applications. scirp.orgrsc.orgresearchgate.net

For the quantification of trace levels of boronic acids, such as impurities in active pharmaceutical ingredients, tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode is the method of choice. scirp.orgresearchgate.netsciex.com This technique provides exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition. For boronic acid compounds, MRM can achieve lower limits of quantitation (LLOQs) in the picogram per milliliter (pg/mL) range. sciex.com This is particularly important for controlling potentially genotoxic impurities in drug substances. scirp.org The analysis is often performed in negative ion mode, which can provide excellent sensitivity for boronic acids. scirp.orgsciex.com

A significant advantage of modern LC-MS/MS methods is the ability to analyze boronic acids without prior derivatization. scirp.orgrsc.orgresearchgate.net Historically, derivatization was often required to prevent dehydration and improve chromatographic behavior. However, this adds complexity and potential for analytical error. Optimized UHPLC-MS/MS methods can directly quantify underivatized boronic acids, simplifying sample preparation and improving throughput. scirp.orgscirp.orgrsc.orgresearchgate.net Careful optimization of MS parameters is necessary to minimize the in-source formation of boroxines (dehydrated cyclic trimers) and other adducts that can complicate data interpretation. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹¹B NMR) for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of "(R)-BoroLeu-(+)-Pinanediol-CF3CO2H".

¹H NMR spectroscopy is used to verify the chemical structure by identifying the characteristic signals of the various moieties within the molecule. For instance, the protons of the pinanediol group typically appear in the δ 1.2–1.8 ppm range. The spectra confirm the presence of the leucine (B10760876) side chain and the trifluoroacetate (B77799) counterion. nih.govchemicalbook.comchemicalbook.com

¹¹B NMR spectroscopy is particularly powerful for studying boronic acids and their esters. The boron atom's chemical shift is highly sensitive to its coordination environment (trigonal sp² vs. tetrahedral sp³). rsc.orgrsc.org This makes ¹¹B NMR an excellent technique for monitoring the formation and hydrolysis of the pinanediol ester. rsc.org Studies on the stability of pinanediol boronate esters in aqueous media have utilized ¹¹B NMR to track the equilibrium between the trigonal ester and the tetrahedral boronate species, providing crucial insights into the compound's stability under physiological conditions. rsc.org

Table 2: Representative NMR Data for Boronate Esters

Nucleus Application Key Observations
¹H NMR Structural Confirmation Provides detailed information on the proton environment, confirming the integrity of the pinanediol and leucine fragments. nih.govchemicalbook.comchemicalbook.com

| ¹¹B NMR | Reaction & Stability Monitoring | Differentiates between trigonal boronic esters and tetrahedral boronate species, allowing for the study of reaction kinetics and hydrolytic stability. rsc.orgrsc.org |

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes associated with molecular interactions. malvernpanalytical.com It is considered the gold standard for determining the thermodynamic parameters of binding, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). nih.govresearchgate.net

While specific ITC studies on "(R)-BoroLeu-(+)-Pinanediol-CF3CO2H" are not widely published, the technique is extensively applied to characterize the binding of boronic acid-based inhibitors to their protein targets, such as the proteasome. nih.govnih.govmdpi.com In a typical experiment, a solution of the inhibitor would be titrated into a solution containing the target protein. The resulting heat changes are measured to determine the binding thermodynamics. This information is critical for understanding the driving forces behind the interaction (whether it is enthalpy- or entropy-driven) and for the rational design of more potent and selective inhibitors. nih.govnih.gov For very high-affinity interactions, displacement ITC can be employed, where a weaker, competing ligand is used to facilitate the measurement. researchgate.net

X-ray Crystallography for Ligand-Protein Complex Structure Determination

X-ray crystallography is the definitive method for obtaining high-resolution, three-dimensional structural information of a ligand bound to its protein target. nih.govmdpi.com Although a crystal structure of "(R)-BoroLeu-(+)-Pinanediol-CF3CO2H" complexed with a protein target is not publicly available, the structures of related boronic acid proteasome inhibitors, such as bortezomib (B1684674), in complex with the 20S proteasome have been determined. desy.denih.govtum.deuu.nl

These structures reveal critical details about the binding mode. For instance, the boron atom of the inhibitor forms a covalent bond with the active site threonine residue of the proteasome. nih.gov This interaction is key to the inhibitory mechanism. The surrounding amino acid residues of the inhibitor, such as the leucine moiety, make specific interactions with the binding pocket, contributing to the inhibitor's potency and selectivity. desy.de Determining the crystal structure of a "(R)-BoroLeu-(+)-Pinanediol-CF3CO2H"-protein complex would provide an atomic-level blueprint, invaluable for structure-based drug design efforts aimed at optimizing the inhibitor's properties. nih.govtum.de

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (R)-BoroLeu-(+)-Pinanediol-CF3CO2H, and how do solvent systems influence its stereochemical purity?

  • Methodological Answer : Synthesis typically involves boron-mediated coupling reactions under inert conditions. Solvent polarity and proticity (e.g., THF vs. dichloromethane) significantly impact boronate ester stability and stereochemical outcomes. Analytical techniques like 11B NMR^{11}\text{B NMR} and chiral HPLC (≥97% purity thresholds) are critical for verifying enantiomeric excess .

Q. How does the trifluoroacetate (CF3CO2⁻) counterion affect the compound’s solubility and stability in aqueous vs. non-polar environments?

  • Methodological Answer : The CF3CO2⁻ group enhances solubility in polar aprotic solvents but may reduce stability in aqueous media due to hydrolysis risks. Systematic solubility testing in water, petroleum ether, and DMSO (as in ’s protocols) can quantify these effects. Stability studies under varying pH and temperature are recommended .

Q. What analytical techniques are most reliable for characterizing (R)-BoroLeu-(+)-Pinanediol-CF3CO2H, and how should conflicting spectral data be resolved?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1H/13C NMR^{1}\text{H}/^{13}\text{C NMR} are standard. Discrepancies in 11B NMR^{11}\text{B NMR} shifts (e.g., due to boron coordination variability) require cross-validation with X-ray crystallography or computational modeling (DFT) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of (R)-BoroLeu-(+)-Pinanediol-CF3CO2H in asymmetric synthesis?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design controlled comparative studies. Variables like substrate scope, catalyst loading, and reaction time must be standardized. Contradictions may arise from unaccounted moisture levels or trace impurities; use Karl Fischer titration and ICP-MS to validate reagent purity .

Q. What role does the pinanediol moiety play in stabilizing the boron center, and how can computational modeling predict its reactivity in novel reaction systems?

  • Methodological Answer : Density Functional Theory (DFT) simulations can map boron’s electrophilicity and steric hindrance from the pinanediol group. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to validate models. Molecular dynamics (MD) simulations further clarify solvent interactions .

Q. How do competing reaction pathways (e.g., protodeboronation vs. cross-coupling) impact the yield of (R)-BoroLeu-(+)-Pinanediol-CF3CO2H-mediated transformations?

  • Methodological Answer : Use isotopic labeling (10B^{10}\text{B} or 2H^{2}\text{H}) and quenching experiments to track intermediate species. Mechanistic studies should employ in-situ IR or Raman spectroscopy to detect transient boron intermediates. Statistical tools (e.g., ANOVA) can isolate variables driving pathway selectivity .

Data Analysis & Contradiction Management

Q. When encountering contradictory results in boron-leucine adduct formation, what frameworks ensure rigorous hypothesis testing?

  • Methodological Answer : Adopt the PICO framework (Population, Intervention, Comparison, Outcome) to structure experiments. For example:

  • Population : Boronated amino acids
  • Intervention : Varying pH or temperature
  • Comparison : Control reactions without pinanediol
  • Outcome : Yield and enantioselectivity
    Contradictions should be analyzed through factorial design experiments to identify interaction effects .

Q. How can researchers differentiate between intrinsic compound instability and experimental artifacts in long-term stability studies?

  • Methodological Answer : Implement accelerated stability testing (40°C/75% RH) with periodic HPLC-MS analysis. Use negative controls (e.g., inert matrices) to isolate degradation pathways. Contradictory degradation profiles may arise from photolytic sensitivity; UV-visible spectroscopy under controlled lighting can clarify this .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.